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An In-depth Technical Guide to the Physical and Chemical Properties of [1,1'-Binaphthalen]-2-
ol (BINOL)

Introduction: The Archetype of Axial Chirality
[1,1'-Binaphthalen]-2-ol, commonly known as BINOL, is a cornerstone of modern asymmetric

synthesis.[1] It is an organic compound composed of two naphthol units linked via a C-C single

bond between their C1 and C1' positions.[2] The significance of BINOL lies not in its

composition, but in its unique structural feature: axial chirality. Due to significant steric

hindrance, rotation around the C1-C1' bond is restricted, forcing the two naphthalene rings to

exist in non-superimposable, mirror-image conformations known as atropisomers.[3] These

stable enantiomers, designated (R)- and (S)-BINOL, have become indispensable tools for

researchers and drug development professionals, primarily serving as chiral ligands in

transition-metal catalyzed reactions and as precursors to a vast array of powerful

organocatalysts.[4]

This guide provides a comprehensive exploration of the core physical and chemical properties

of BINOL, offering field-proven insights into how these characteristics govern its synthesis,

handling, and application in creating stereochemically complex molecules.

Part 1: Structural and Physical Properties
The physical properties of BINOL are fundamental to its practical application, from its storage

and dissolution to the interpretation of its chiroptical behavior. The compound is typically a
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colorless to pale yellow or white crystalline solid.[2][5]

Atropisomerism and C₂ Symmetry
The defining feature of BINOL is its C₂-symmetric, axially chiral structure.[1] This means the

molecule has a twofold rotational axis but lacks a plane of symmetry or a center of inversion, a

prerequisite for chirality. The stability of its enantiomers towards racemization under normal

conditions makes it an exceptionally reliable chiral scaffold.[6]
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Caption: The (R)- and (S)-enantiomers of BINOL are non-superimposable mirror images.

Core Physical Data
The melting point and solubility are critical parameters for experimental design, particularly for

crystallization and reaction setup. Notably, the racemic mixture has a higher melting point than

the pure enantiomers, a common characteristic for conglomerates.
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Property Racemic (±)-BINOL (S)-(-)-BINOL (R)-(+)-BINOL

CAS Number 602-09-5[7] 18531-99-2[6][7] 18531-94-7[6][7]

Molecular Formula C₂₀H₁₄O₂[5] C₂₀H₁₄O₂[8] C₂₀H₁₄O₂

Molecular Weight 286.32 g/mol [5][7] 286.32 g/mol [8] 286.32 g/mol

Appearance
White to light brown

powder[5]
Crystalline solid[8][9]

Crystals from

benzene[7]

Melting Point 215-218 °C[5][7][10] 207-208 °C[7] 207.5-208.5 °C[7]

Boiling Point
~462.1 °C at 760

mmHg[10]
- -

Specific Rotation [α] 0°
-35.5° (c=1, THF)[6]

[11][12]
+34.3° (c=1, THF)[7]

Solubility Profile
BINOL is sparingly soluble in water but shows good solubility in many common organic

solvents.[2][5] This property is crucial for its use in a wide range of reaction conditions.

Solvent Solubility (for (S)-BINOL)

Dichloromethane 19 mg/mL[8][9]

Dioxane 29 mg/mL[8][9] (racemic form: 50 mg/mL[5][11])

Ethanol 22 mg/mL[8][9]

Tetrahydrofuran (THF) 30 mg/mL[8][9]

Dimethylformamide (DMF) 35 mg/mL[8]

Dimethyl Sulfoxide (DMSO) 15 mg/mL[8]

Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity, purity, and structure of BINOL.
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¹H NMR Spectroscopy: The proton NMR spectrum of BINOL is complex due to the aromatic

nature of the naphthyl rings. In CDCl₃, the hydroxyl protons typically appear as a singlet,

which can be split upon interaction with a chiral solvating agent, a technique used to

determine enantiomeric purity.[13][14] The aromatic protons resonate in the region

characteristic of naphthyl groups.[15]

IR Spectroscopy: The infrared spectrum prominently features a broad absorption band

corresponding to the O-H stretching of the hydroxyl groups, typically around 3450-3500

cm⁻¹.[16] Aromatic C-H and C=C stretching vibrations are also clearly visible.[16]

UV-Vis Spectroscopy: In solvents like acetonitrile or ethanol, BINOL exhibits strong UV

absorption maxima around 227-230 nm, with other significant peaks corresponding to the π-

π* transitions of the naphthalene system.[9][17][18] The absorption spectrum is a useful tool

for quantifying concentration.

Part 2: Chemical Properties and Reactivity
The chemical behavior of BINOL is dominated by its two hydroxyl groups and its unique chiral

scaffold, making it a versatile building block in asymmetric synthesis.

Acidity (pKa)
The hydroxyl groups of BINOL are phenolic and thus weakly acidic. The predicted pKa is

approximately 8.29, although this can be influenced by the solvent and substitution on the

binaphthyl rings.[5][19] This acidity is key to its ability to act as a ligand; deprotonation with a

base allows it to coordinate with metal centers.

Reactivity of the Hydroxyl Groups
The two hydroxyl groups are the primary sites of chemical modification. They can undergo:

Deprotonation: Reaction with bases like sodium hydride (NaH) or lithium aluminum hydride

(LiAlH₄) generates the corresponding binaphthoxide.[12]

Etherification and Esterification: The hydroxyl groups can be converted to ethers or esters.

This is not only a method for protecting the hydroxyls but also a key step in creating
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important derivatives. For example, esterification with pentanoyl chloride is a step in one of

the enzymatic resolution methods.[12]

Phosphorylation: Reaction with phosphorus oxychloride (POCl₃) or other phosphorus

reagents leads to the formation of BINOL-derived phosphoric acids. These chiral Brønsted

acids are powerful catalysts for a wide range of enantioselective transformations.[4]

Role as a Chiral Ligand
The most prominent application of BINOL is as a chiral ligand in catalysis.[20][21] Upon

deprotonation, the resulting dianion coordinates to a metal center (e.g., Al³⁺, Ti⁴⁺, Zn²⁺, La³⁺) to

form a stable chelate complex.[2][22] The C₂-symmetric and sterically defined binaphthyl

backbone creates a rigid and well-defined chiral pocket around the metal. This chiral

environment forces substrates to approach the metal's active site from a specific direction,

leading to high levels of enantioselectivity in the product.[20]

(S)-BINOL Ligand

Chiral Lewis Acid Catalyst
[(S)-BINOL-Metal Complex]

Forms
Complex

Metal Cation
(e.g., Ti⁴⁺, Al³⁺)

Diastereomeric
Transition State

Coordinates

Prochiral Substrate

Enantioenriched Product

Leads to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://en.wikipedia.org/wiki/1,1%E2%80%B2-Bi-2-naphthol
https://pubs.acs.org/doi/10.1021/cr040079g
https://pubs.acs.org/doi/10.1021/cr020025b
https://learn.openochem.org/learn/tools-and-reference/reagents/binol
https://cymitquimica.com/cas/602-09-5/
https://www.semanticscholar.org/paper/Design-and-application-of-linked-BINOL-chiral-in-Shibasaki-Matsunaga/b8606605460a67f654ef5fe4b692e06a2fe17822
https://pubs.acs.org/doi/10.1021/cr020025b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: BINOL forms a chiral complex with a metal, creating a defined catalytic pocket.

This principle is the basis for numerous named reactions, including asymmetric carbonyl

additions, Diels-Alder reactions, and Michael additions.

Part 3: Synthesis and Resolution of Enantiomers
While the synthesis of racemic BINOL is straightforward, obtaining the enantiomerically pure

forms is the critical challenge and a testament to the ingenuity of synthetic chemists.[12]

Synthesis of Racemic BINOL
Racemic BINOL is typically prepared via the oxidative coupling of 2-naphthol.[1] A common and

effective oxidant for this transformation is iron(III) chloride (FeCl₃).[12] The reaction proceeds

through a radical coupling mechanism initiated by the reduction of Fe(III) to Fe(II).[12]

Resolution of Enantiomers
The separation of racemic BINOL into its (R) and (S) forms is a crucial process. Several robust

methods have been developed.

Classical Resolution: This strategy relies on forming diastereomeric complexes with a chiral

resolving agent. A highly effective and widely used method involves the alkaloid N-

benzylcinchonidinium chloride, which selectively forms a crystalline inclusion compound with

one enantiomer, allowing the other to be isolated from the mother liquor.[1][4][12]

Enzymatic Kinetic Resolution: This method exploits the stereoselectivity of enzymes.

Racemic BINOL is first converted to a diester (e.g., dipentanoate). An enzyme, such as

cholesterol esterase, then selectively hydrolyzes the diester of one enantiomer (e.g., the (S)-

diester) back to the diol, leaving the other enantiomer's diester (e.g., the (R)-dipentanoate)

unreacted.[1][12] The resulting diol and diester can then be separated chromatographically.

[23]
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Caption: Workflow for the classical resolution of racemic BINOL.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b3033041?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3033041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Enzymatic Kinetic Resolution of
Racemic BINOL
This protocol is adapted from established methodologies and illustrates a practical approach to

obtaining enantiopure BINOL.[1][23]

Objective: To resolve racemic BINOL by enantioselective acylation catalyzed by a lipase.

Materials:

Racemic 1,1'-bi-2-naphthol (rac-BINOL)

Acyl donor (e.g., vinyl acetate)

Lipase (e.g., Cholesterol esterase or a suitable lipase from Pseudomonas sp.)

Organic solvent (e.g., Toluene or Dioxane)

Phosphate buffer solution (pH 7)

Ethyl acetate and Hexane for chromatography

Silica gel

Procedure:

Dissolution: In a round-bottom flask, dissolve racemic BINOL (1.0 eq.) in the chosen organic

solvent (e.g., Toluene).

Reagent Addition: Add the acyl donor, vinyl acetate (approx. 2-3 eq.), to the solution.

Enzyme Introduction: Introduce the lipase enzyme (e.g., cholesterol esterase) to the mixture.

The exact amount will depend on the activity of the enzyme batch and should be optimized.

Reaction: Stir the suspension at a controlled temperature (e.g., room temperature or 30-40

°C). The enzyme will preferentially acylate one enantiomer (e.g., (R)-BINOL) to form (R)-

BINOL diacetate, leaving the desired (S)-BINOL largely unreacted.
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Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing

them by chiral HPLC. This is critical to determine the enantiomeric excess (e.e.) of the

unreacted BINOL and the conversion percentage. The goal is to stop the reaction at or near

50% conversion to maximize both yield and e.e. of the remaining enantiomer.

Workup: Once the desired e.e. is achieved, stop the reaction by filtering off the enzyme

through a pad of Celite. Wash the filter cake with the reaction solvent.

Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains

unreacted (S)-BINOL and the acylated (R)-BINOL derivative. Separate these two compounds

using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).

Characterization: Collect the fractions containing the pure (S)-BINOL. Confirm its purity and

determine the final enantiomeric excess by chiral HPLC and compare its specific rotation to

literature values.

Conclusion: A Versatile and Enduring Tool
[1,1'-Binaphthalen]-2-ol is more than just a chiral molecule; it is a foundational platform upon

which a significant portion of modern asymmetric catalysis has been built. Its robust axial

chirality, coupled with the reactivity of its hydroxyl groups, provides a template that can be fine-

tuned through derivatization to meet the specific steric and electronic demands of a given

chemical transformation.[20] For researchers in academia and industry, particularly in drug

development where enantiomeric purity is paramount, a thorough understanding of BINOL's

physical and chemical properties is not merely academic—it is essential for the rational design

of efficient and highly selective synthetic routes to the chiral molecules that shape our world.

[24][25]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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